Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Brand Name: Vulcanchem
CAS No.: 13380-85-3
VCID: VC20969282
InChI: InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3
SMILES: COC(=O)C1CCC(CC1)CO
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

CAS No.: 13380-85-3

Cat. No.: VC20969282

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate - 13380-85-3

Specification

CAS No. 13380-85-3
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Standard InChI InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3
Standard InChI Key KOGYKIDJFOMAOF-UHFFFAOYSA-N
SMILES COC(=O)C1CCC(CC1)CO
Canonical SMILES COC(=O)C1CCC(CC1)CO

Introduction

Physical and Chemical Properties

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate possesses distinct physical and chemical characteristics that define its behavior in various chemical environments and applications. Understanding these properties is essential for predicting its reactivity and developing appropriate handling protocols.

Structural Characteristics

The compound features a cyclohexane ring as its core structure, with a methyl ester group and a hydroxymethyl substituent. The IUPAC name for this compound is methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. Its molecular structure can be represented by the SMILES notation COC(=O)C1CCC(CC1)CO.

Physical Properties

The physical properties of methyl 4-(hydroxymethyl)cyclohexanecarboxylate are summarized in the following table:

PropertyValueReference
CAS Number13380-85-3
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Density1.1±0.1 g/cm³
Boiling Point250.7±13.0 °C at 760 mmHg
Flash Point99.8±12.6 °C
Refractive Index1.464
LogP0.72
Polar Surface Area (PSA)46.53000
Vapor Pressure0.0±1.1 mmHg at 25°C
Standard InChIInChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3
Standard InChIKeyKOGYKIDJFOMAOF-UHFFFAOYSA-N
The compound's moderate boiling point and flash point indicate reasonable thermal stability, while its LogP value of 0.72 suggests a balance between hydrophilic and hydrophobic properties, with slight hydrophilicity predominating . This balanced polarity is advantageous for applications requiring moderate solubility in both polar and non-polar solvents.

Synthesis Methods

Several synthetic routes can be employed to produce methyl 4-(hydroxymethyl)cyclohexanecarboxylate, with the choice of method typically depending on available starting materials, desired stereochemistry, and scale of production.

Esterification Approach

One common synthetic route involves the esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. This direct approach typically employs sulfuric acid or p-toluenesulfonic acid as catalysts and requires heating under reflux conditions to ensure complete conversion. The reaction follows standard esterification mechanisms, with the acid catalyst facilitating nucleophilic attack of the methanol on the carboxylic acid carbonyl.

Reduction of Aromatic Precursors

The compound can also be synthesized through a multi-step process involving the reduction of aromatic precursors. This approach typically starts with terephthalic acid derivatives, which undergo selective reduction to form the cyclohexane ring structure . The patent literature indicates that this compound can be obtained as an intermediate in processes involving the conversion of p-xylene and its oxidized derivative terephthalic acid through several structural transformation steps .

Industrial Production

In industrial settings, methyl 4-(hydroxymethyl)cyclohexanecarboxylate is often produced as a by-product in the production of 1,4-cyclohexanedimethanol (CHDM) . This production pathway is economically advantageous as it utilizes existing industrial processes, making the compound available in large quantities at relatively low cost. The industrial significance of this route is underscored by its mention in patent literature concerning the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid .

Chemical Reactivity

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate exhibits diverse reactivity patterns owing to its bifunctional nature. The presence of both hydroxyl and ester groups allows the molecule to participate in various chemical transformations.

Reactions of the Hydroxyl Group

The hydroxymethyl group can undergo several reactions typical of primary alcohols:

  • Oxidation reactions can convert the hydroxymethyl group to an aldehyde or carboxylic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

  • The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by halides (using SOCl2 or PBr3), converted to tosylates or mesylates (creating better leaving groups), or transformed into other functional groups.

  • The alcohol can form esters with carboxylic acids or anhydrides, creating more complex structures with additional functionality.

Reactions of the Ester Group

The methyl ester moiety can undergo various transformations:

  • Hydrolysis under acidic or basic conditions produces the corresponding carboxylic acid.

  • Transesterification with other alcohols yields different ester derivatives.

  • Reduction with agents like lithium aluminum hydride can convert the ester to a primary alcohol, resulting in a diol derivative.

  • Amidation reactions with amines produce the corresponding amides.

Transformations for Synthetic Applications

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate can serve as an important intermediate in the synthesis of more complex molecules. For instance, it appears in patent literature as a precursor in the production of 4-(aminomethyl)cyclohexanecarboxylic acid, where the hydroxyl group is converted to an amino group through appropriate synthetic transformations .

Applications and Research Findings

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate finds applications across multiple fields due to its versatile functional groups and reactivity profile.

Role in Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its bifunctional nature, featuring both a hydroxymethyl group and an ester group on a cyclohexane ring, allows for selective modifications at either functional site. This selectivity is particularly valuable in multi-step syntheses where orthogonal protection and deprotection strategies are required.

Pharmaceutical Applications

Research findings indicate potential applications in pharmaceutical synthesis. The compound's core structure appears in various bioactive molecules, where the cyclohexane ring provides conformational rigidity while the functional groups serve as attachment points for pharmacophores. Patent literature suggests its involvement in the synthesis of pharmaceutical intermediates .

Polymer Science Applications

In polymer science, methyl 4-(hydroxymethyl)cyclohexanecarboxylate and its derivatives serve as modifiers for general-purpose polymer materials such as polyesters . The compound's rigid cyclohexane backbone can enhance the mechanical properties of polymers, while its functional groups provide sites for cross-linking or further modifications.

Industrial Intermediates

The compound is notably utilized as an intermediate in the production of other industrially important chemicals. Patent literature highlights its role in the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid, which is valuable as a raw material for producing polyamides, various polymer modifiers, and pharmaceutical intermediates .

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